molecular formula C15H15N7 B6521174 N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-86-1

N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B6521174
CAS No.: 896369-86-1
M. Wt: 293.33 g/mol
InChI Key: FDCCCKXEZGCRKR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₅N₇
Molecular Weight: 293.33 g/mol
IUPAC Name: N-[2-(1H-Indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Key Features:

  • Core structure: [1,2,3]Triazolo[4,5-d]pyrimidine fused heterocycle with a 3-methyl substituent.
  • Unique substituent: 2-(1H-Indol-1-yl)ethyl group linked to the 7-amino position.
  • Physicochemical properties: LogP = 2.02, LogSw (water solubility) = -1.79, polar surface area = 60.47 Ų, and one hydrogen bond donor .

Properties

IUPAC Name

N-(2-indol-1-ylethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-21-15-13(19-20-21)14(17-10-18-15)16-7-9-22-8-6-11-4-2-3-5-12(11)22/h2-6,8,10H,7,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCCCKXEZGCRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have a variety of molecular and cellular effects

Action Environment

It is known that the synthesis of this compound is rapid and operationally straightforward, suggesting that it could potentially be stable under a variety of environmental conditions

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, also known as G856-5883, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C15H15N7
  • IUPAC Name : this compound
  • SMILES : Cn1nnc2c1ncnc2NCCn(cc1)c2c1cccc2

The compound features a complex structure that includes an indole moiety and a triazolo-pyrimidine framework, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of triazolo-pyrimidine derivatives in anticancer applications. Specifically, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • Compounds like G856-5883 may inhibit key signaling pathways involved in cancer cell proliferation. For instance, derivatives have been noted to affect the ERK signaling pathway, leading to reduced phosphorylation levels of critical proteins involved in cell growth and survival .
  • Cell Line Studies :
    • In vitro studies on related triazolo-pyrimidine compounds have shown significant antiproliferative effects. For example, one study reported IC50 values for similar compounds against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines ranging from 0.24 μM to 13.1 μM .

Anti-inflammatory Activity

The anti-inflammatory properties of triazolo derivatives have also been explored. Compounds exhibiting structural similarities to G856-5883 have demonstrated the ability to reduce the expression of inflammatory markers such as COX-2 and iNOS in cellular models .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Mechanism
G856-5883MGC-803TBDERK pathway inhibition
H12MGC-8039.47Apoptosis induction
H12HCT-1169.58Cell cycle arrest
H12MCF-713.1ERK pathway suppression

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • Study on Indole Derivatives :
    • A series of indole-based triazolo-pyrimidines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One notable compound exhibited significant inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent .
  • Anti-inflammatory Evaluation :
    • Another study assessed the anti-inflammatory effects of related compounds through in vivo models, demonstrating a reduction in edema and inflammatory cytokines following treatment with these derivatives .

Comparison with Similar Compounds

Structural Analogues in the [1,2,3]Triazolo[4,5-d]Pyrimidine Family
Compound Name Substituents Key Differences Yield (%) logP Biological Target Reference
Target Compound 3-methyl, 7-NH-(2-indol-1-yl-ethyl) Reference - 2.02 PPIs, immune system
3-Benzyl-N-cyclopropyl-5-(propylthio) derivative 3-benzyl, 5-SPr, 7-NH-cyclopropyl Benzyl vs. methyl at position 3; thioether vs. indole-ethyl 78 - Not specified
N-(Pyridin-3-ylmethyl) derivative 3-benzyl, 5-SPr, 7-NH-(pyridin-3-ylmethyl) Pyridine vs. indole in side chain 74 - Not specified
3-Benzyl-5-chloro-N-cyclopropyl derivative 3-benzyl, 5-Cl, 7-NH-cyclopropyl Chloro vs. thioether at position 5 - - Antitubercular (potential)
N1-(3-(2-Indol-3-yl-ethyl)) derivative 3-substituted indol-3-yl-ethyl Indole substitution at position 3 vs. 1 69 - Not specified

Key Observations :

  • Position 7 Amine Side Chain : The 2-(indol-1-yl)ethyl group provides a unique π-π stacking capability versus pyridinylmethyl () or cyclopropylamine (), which may influence receptor selectivity.
  • Position 5 Modifications : Thioether (e.g., 5-SPr in ) or chloro () substituents affect electronic properties and metabolic stability. The target compound lacks these groups, possibly reducing toxicity risks.
Triazolo[1,5-a]Pyrimidine Analogues (Different Ring Fusion)
Compound Name Core Structure Substituents Activity Reference
Vipadenant [1,2,3]Triazolo[4,5-d]pyrimidine 7-Furan-2-yl, 3-(4-aminophenylmethyl) Adenosine receptor antagonist (IC₅₀ = 3 nM)
Chlorophenyl derivatives [1,2,4]Triazolo[1,5-a]pyrimidine 7-NH-(3-chlorophenyl), 2-aminomethyl Plasmodium dihydroorotate dehydrogenase inhibitors (IC₅₀ < 100 nM)

Key Differences :

  • Ring Fusion : [1,2,3]Triazolo[4,5-d]pyrimidine (target) vs. [1,2,4]Triazolo[1,5-a]pyrimidine (). The former’s fused triazole-pyrimidine system may confer greater rigidity and target specificity.
  • Biological Targets: Vipadenant’s furan and aminophenyl groups target adenosine receptors, whereas the target compound’s indole moiety is more suited for PPIs or chemokine receptors .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 3-Benzyl Derivative Vipadenant
Molecular Weight 293.33 372.20 349.35
logP 2.02 ~3.5 (estimated) 2.8
Hydrogen Bond Donors 1 1 2
Water Solubility (LogSw) -1.79 -3.2 (predicted) -2.5
Polar Surface Area 60.47 Ų 75 Ų 85 Ų

Implications :

  • The target compound’s lower molecular weight and logP enhance bioavailability compared to bulkier analogues (e.g., 3-benzyl derivatives).
  • Reduced polar surface area may improve blood-brain barrier penetration relative to vipadenant.

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